molecular formula C6H4FIO B079489 4-Fluoro-2-iodophenol CAS No. 2713-29-3

4-Fluoro-2-iodophenol

Cat. No.: B079489
CAS No.: 2713-29-3
M. Wt: 238 g/mol
InChI Key: FTTVHYAABUMDNX-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodophenol is an organic compound with the molecular formula C6H4FIO. It is a solid compound that appears as white to light yellow crystals. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide. It is stable under normal conditions but may decompose at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodophenol can be synthesized through the reaction of 2-iodophenol with copper(I) fluoride in an organic solvent. The reaction mixture is heated, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where 2-iodophenol and copper(I) fluoride are reacted under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The phenolic group in this compound can be oxidized to form quinones.

    Reduction Reactions: The iodine atom can be reduced to form 4-fluorophenol.

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-fluoro-2-methoxyphenol.

    Oxidation: Quinones are formed.

    Reduction: 4-fluorophenol is produced.

Scientific Research Applications

4-Fluoro-2-iodophenol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Fluoro-2-iodotoluene
  • 2-Fluoro-4-iodophenol
  • 4-Fluoro-2-iodobenzoic acid

Comparison: 4-Fluoro-2-iodophenol is unique due to the presence of both fluorine and iodine atoms on the phenol ring, which imparts distinct reactivity and binding properties. Compared to 4-Fluoro-2-iodotoluene, it has a hydroxyl group that enhances its solubility in polar solvents. Unlike 2-Fluoro-4-iodophenol, the position of the substituents in this compound allows for different steric and electronic effects, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

4-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVHYAABUMDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436324
Record name 4-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-29-3
Record name 4-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Iodosuccinimide (10 g, 45.0 mmol) and 4-fluoro-phenol (5.00 g, 40.0 mmol) were suspended in acetic acid (39 ml, 649.0 mmol) and stirred for 5 minutes before addition of concentrated sulphuric acid (0.79 ml, 13.4 mmol). The reaction mixture was stirred for 18 hours at room temperature before diluting with water (100 ml). The aqueous layer was extracted with dichloromethane (2×30 ml). The combined organic extracts were washed with sodium thiosulphate solution (20% aqueous, wt:v), water, dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by column chromatography (silica gel) eluting with toluene to afford the title compound as an off white solid, 4.5 g, 40% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
0.79 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

To a stirred solution of 16.8 g (150 millimoles (mmol) of 4-fluorophenol in 300 mL of methanol at 0° C., add 22.5 g (150 mmol) of NaI and 6.00 g (150 mmol) of NaOH. To the resulting mixture add 258 mL of 5% aqueous NaOCl solution (commercial bleach) over a one hour period. Stir the resulting slurry for one more hour at 0° C. Add 90 mL of 10% aqueous Na2S2O3 solution, and acidify the resulting reaction mixture by adding dilute hydrochloric acid. Extract the resulting mixture with methylene chloride, wash the resulting organic layer with brine and dry it over anhydrous magnesium sulfate. Remove solvent, dissolve the residue in hot hexanes, and allow the resulting solution to stand in a freezer for two hours. A dark colored material oils out. Decant the solution away therefrom and allow the resulting colorless decanted solution to stand in a freezer for 18 hours. Filter off the resulting white crystals and dry them under reduced pressure to yield 18.00 g (50%) of pure 4-fluoro-2-iodophenol (P7) as a white solid.
Quantity
150 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Chloramine-T trihydrate (50 g, 178 mmol) was added to a stirred, cooled (0° C.) solution of 4-fluorophenol (20 g, 178 mmol) and sodium iodide (26.7 g, 178 mmol) in dimethylformamide (250 mL). The mixture was stirred at 0° C. for 1 h., and poured into water (1000 mL). The mixture was acidified with hydrochloric acid (1M) and extracted with ether (4×200 mL). The combined organic fractions were washed with aqueous sodium thiosulfate (5%, 3×100 mL), water (2×50 mL) and brine (50 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The reside was purified by flash column chromatography on silica gel, eluting with hexane/CH2Cl2 to give the title compound as an off-white solid (7.8 g, 18%). 1H NMR (360 MHz, CDCl3) δ 5.08 (1H, s), 6.90-7.01 (2H, m), and 7.37 (1H, dd, J 7.6, 2.9 Hz).
Name
Chloramine-T trihydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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